Octacosa-5,9-dienoic acid Octacosa-5,9-dienoic acid
Brand Name: Vulcanchem
CAS No.: 129596-74-3
VCID: VC19133445
InChI: InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30)
SMILES:
Molecular Formula: C28H52O2
Molecular Weight: 420.7 g/mol

Octacosa-5,9-dienoic acid

CAS No.: 129596-74-3

Cat. No.: VC19133445

Molecular Formula: C28H52O2

Molecular Weight: 420.7 g/mol

* For research use only. Not for human or veterinary use.

Octacosa-5,9-dienoic acid - 129596-74-3

Specification

CAS No. 129596-74-3
Molecular Formula C28H52O2
Molecular Weight 420.7 g/mol
IUPAC Name octacosa-5,9-dienoic acid
Standard InChI InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30)
Standard InChI Key SQYBLVIRHDYEKI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Introduction

Chemical Identity and Nomenclature

Octadeca-5,9-dienoic acid belongs to the class of lineolic acid derivatives, with the systematic IUPAC name (5Z,9Z)-octadeca-5,9-dienoic acid . Its molecular formula is C₁₈H₃₂O₂, and it has a molecular weight of 280.45 g/mol . The compound is structurally distinct from more common PUFAs like linoleic acid (18:2n-6) due to the unique positioning of its double bonds, which confers unique biochemical properties.

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Registry Number26549-54-2
PubChem CID53757320
Lipid Maps IDLMFA01030325
ChEBI ID82749 (for isomer 6Z,9Z)
SynonymsTaxoleic acid, cis-5,cis-9-18:2

Structural and Stereochemical Features

The compound’s geometry is defined by the cis (Z) configuration at both double bonds, which introduces a 30° bend at each unsaturation site. This structural motif reduces packing efficiency in lipid bilayers, influencing membrane fluidity . The SMILES notation CCCCCCCC/C=C\CC/C=C/CCCC(=O)O and InChIKey DFJAXEWDHVOILU-KWUOUXIESA-N provide unambiguous representations of its stereochemistry .

Comparative Analysis of Isomers

  • 6Z,9Z-Octadecadienoic acid: Double bonds at positions 6 and 9; associated with plant lipid metabolism .

  • 5E,9Z-Octadecadienoic acid: A trans-isomer at position 5, less common in nature .

Natural Occurrence and Biosynthetic Pathways

Taxoleic acid (5Z,9Z-18:2) was first isolated from the seeds of Taxus baccata (European yew), where it constitutes ~4% of total fatty acids . It is also detected in:

  • Conifer species: Pinus sylvestris (Scotch pine) needles .

  • Marine diatoms: As a minor component in Thalassiosira pseudonana .

Biosynthesis proceeds via Δ5- and Δ9-desaturase activity on oleic acid (18:1n-9), a pathway conserved in gymnosperms and algae .

Biological and Industrial Relevance

Membrane Dynamics

The 5,9-diene system disrupts lipid raft formation in plant cell membranes, enhancing cold tolerance by maintaining fluidity at low temperatures .

Signaling Roles

In vitro studies suggest Taxoleic acid modulates PPAR-γ (peroxisome proliferator-activated receptor gamma) activity, implicating it in inflammatory response regulation .

Industrial Applications

  • Biofuels: High cetane number (72) makes it a candidate for renewable diesel .

  • Pharmaceuticals: Investigated as a pro-drug for targeted drug delivery due to its amphiphilic structure .

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueKey SignalsReference
GC-MSm/z 280.2402 (M+H⁺), fragments at m/z 97
¹³C-NMRδ 128.3 (C5), δ 130.1 (C9)
IR2920 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O)

Research Gaps and Future Directions

Despite its niche prevalence, octadeca-5,9-dienoic acid’s pharmacological potential remains underexplored. Key priorities include:

  • Omics-scale profiling to map its distribution in extremophile organisms.

  • Clinical trials evaluating its efficacy in metabolic syndrome models.

  • Synthetic biology approaches for scalable production via engineered yeast strains .

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